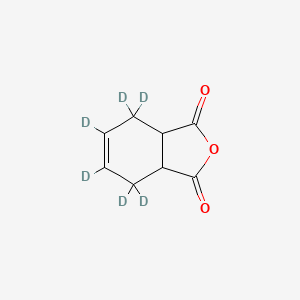

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6

概要

説明

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6, also known as 4-Cyclohexene-1,2-dicarboxylic anhydride, is a precursor to other compounds including the dicarboxylic acid tetrahydrophthalic acid . It is a white solid that is soluble in organic solvents .

Molecular Structure Analysis

The empirical formula of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is C8H8O3 . The molecular weight is 152.15 .Physical And Chemical Properties Analysis

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 has a vapor pressure of 0.00021 hPa at 20 °C . It has a melting point of 101.4 °C and a flash point of 156 °C . It is soluble in water at a concentration of 29.4 g/L and has a density of 1.36 g/cm3 at 20 °C .科学的研究の応用

Curing Agent for Epoxides

This compound serves as a curing agent for epoxides, which are used in the production of epoxy resins. These resins have a wide range of industrial applications including coatings, adhesives, and composites due to their excellent mechanical properties and high thermal and chemical resistance .

Chemical Modifier for Polystyrene

It acts as a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation. This modification enhances the thermal stability of polystyrene, making it more suitable for applications that require materials to withstand higher temperatures .

Synthesis of cis-Tetrahydroisoindole-1,3-dione Derivatives

The compound is used as a reactant for synthesizing cis-tetrahydroisoindole-1,3-dione derivatives. These derivatives have potential applications in pharmaceuticals and organic synthesis .

Production of Cyclic Diimides

It is also involved in the production of cyclic diimides. Cyclic diimides are important intermediates in organic synthesis and can be used to create various pharmaceuticals and agrochemicals .

Atypical Antipsychotics Synthesis

In pharmaceutical research, it is useful in the synthesis and biological evaluation of 6-hydroxypyridazinone benzisoxazoles as atypical antipsychotics. These compounds offer therapeutic options for psychiatric conditions such as schizophrenia .

作用機序

Target of Action

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6, also known as 4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione, is primarily used as a curing agent for epoxides . It is also used as a chemical modifier in the modification of polystyrene .

Mode of Action

The compound interacts with its targets (epoxides and polystyrene) through a process known as Friedel-Crafts acylation . This reaction enhances the thermal stability of the polymer .

Biochemical Pathways

It is known that the compound plays a role in the synthesis ofcis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides .

Pharmacokinetics

It is known that the compound has amelting point of 104.4 °C and a density of 1.36 g/cm3 . It is soluble in water, with a solubility of 29.4 g/L .

Result of Action

The primary result of the action of this compound is the enhancement of the thermal stability of polymers . Additionally, it is used in the synthesis of various chemical derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Furthermore, its stability and efficacy as a curing agent can be influenced by the presence of other chemicals in the environment.

Safety and Hazards

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 may cause an allergic skin reaction, serious eye damage, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . The substance is classified as Aquatic Chronic 3, Eye Dam. 1, Resp. Sens. 1, and Skin Sens. 1 .

特性

IUPAC Name |

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-TZCZJOIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662203 | |

| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 | |

CAS RN |

89614-23-3 | |

| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

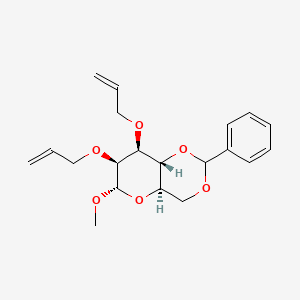

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。